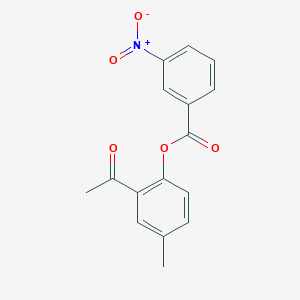![molecular formula C14H19N3O2 B5764441 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine, also known as MPP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has shown potential in various applications, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine is not fully understood. However, studies have suggested that this compound acts as a modulator of neurotransmitter release in the brain. It has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation. This compound has also been shown to interact with the GABAergic system, which is involved in anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound has also been shown to increase the release of dopamine and serotonin in the brain, leading to anxiolytic and antidepressant effects. In addition, this compound has been shown to reduce the release of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been extensively studied, and its effects on various biological systems are well documented. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, this compound has not been extensively studied in vivo, and its effects in animal models may differ from those observed in vitro.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine. One potential direction is to further investigate its anticancer properties. Studies could focus on optimizing its structure to improve its efficacy and reduce its toxicity. Another direction is to explore its potential in treating drug addiction and withdrawal symptoms. Studies could investigate its effects on different types of drugs and its potential for use in combination with other treatments. Finally, further research could be done to elucidate its mechanism of action and its effects on different biological systems. This could lead to a better understanding of its potential in various applications and the development of new drugs based on its structure.
Métodos De Síntesis
The synthesis of 1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine involves the reaction of 2-nitrobenzaldehyde with methylamine and propenylamine. The reaction proceeds in the presence of a catalyst, typically palladium on carbon, and is carried out under an inert atmosphere. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine has been extensively studied in scientific research due to its potential in various applications. In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. In pharmacology, this compound has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. In neuroscience, this compound has been used as a tool to study the role of neurotransmitters in the brain. It has been shown to modulate the release of dopamine and serotonin, two important neurotransmitters involved in mood regulation.
Propiedades
IUPAC Name |
1-methyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-9-11-16(12-10-15)8-4-6-13-5-2-3-7-14(13)17(18)19/h2-7H,8-12H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZLXJNCQPGMT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764381.png)




![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)